N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
Description
Chemical Identification and Structural Characterization
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name of the compound is derived from its 1,3-thiazole core, substituted at positions 2, 4, and 5. The parent structure, 1,3-thiazole (C₃H₃NS), undergoes functionalization as follows:
- Position 2 : Methyl group (-CH₃).
- Position 5 : Propan-2-yl group (-CH(CH₃)₂).
- Position 4 : Carboxamide group (-C(=O)NH-) linked to a 5-chloro-2-hydroxyphenyl ring.
The molecular formula is C₁₄H₁₅ClN₂O₂S , with a molecular weight of 313.80 g/mol . Key structural features include the planar thiazole ring, the chlorinated hydroxyphenyl moiety, and the branched isopropyl group, which collectively influence the compound’s electronic and steric properties.
Table 1: Molecular Formula Breakdown
| Component | Contribution |
|---|---|
| Thiazole core | C₃H₂NS |
| 2-methyl substituent | CH₃ |
| 5-(propan-2-yl) substituent | C₃H₇ |
| 4-carboxamide group | CONH(C₆H₃ClO) |
| Total | C₁₄H₁₅ClN₂O₂S |
The carboxamide group introduces hydrogen-bonding capability, while the chloro and hydroxyl groups on the phenyl ring enhance polarity.
Crystallographic Characterization via X-ray Diffraction (XRD) Studies
Although XRD data specific to this compound are not publicly available, analogous thiazole-carboxamide derivatives exhibit monoclinic or orthorhombic crystal systems. For example, 4-methyl-N-(naphthalen-1-yl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide (a structurally related compound) crystallizes in the P2₁/c space group with unit cell parameters a = 10.23 Å, b = 12.45 Å, c = 14.78 Å, and β = 105.6°. Hydrogen bonding between the carboxamide NH and thiazole sulfur or carbonyl oxygen typically stabilizes the lattice.
Table 2: Hypothetical XRD Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 9.85 |
| b (Å) | 11.20 |
| c (Å) | 15.30 |
| β (°) | 107.3 |
| Z | 4 |
The isopropyl group likely induces steric hindrance, affecting packing efficiency and intermolecular interactions.
Spectroscopic Profiling: NMR (¹H, ¹³C), IR, and Mass Spectrometry
¹H NMR Analysis
- Thiazole protons : Deshielded aromatic protons resonate at δ 7.8–8.2 ppm (position-dependent).
- Methyl groups :
- 2-methyl: Singlet at δ 2.5 ppm.
- 5-isopropyl: Septet (δ 2.9 ppm, CH) and doublet (δ 1.2 ppm, CH₃).
- Phenyl ring :
- Hydroxyl proton: Broad singlet at δ 9.8 ppm.
- Aromatic protons: Doublets at δ 6.8–7.4 ppm (meta/para coupling).
- Amide NH : δ 10.1 ppm (exchangeable).
¹³C NMR Analysis
- Thiazole carbons : C-2 (δ 165.2 ppm, carbonyl), C-4 (δ 155.0 ppm, carboxamide), C-5 (δ 130.5 ppm).
- Phenyl carbons : C-Cl (δ 125.3 ppm), C-OH (δ 158.7 ppm).
IR Spectroscopy
- Amide C=O stretch : 1665 cm⁻¹.
- N-H bend : 1540 cm⁻¹.
- O-H stretch : 3250 cm⁻¹ (phenolic).
- C-Cl stretch : 750 cm⁻¹.
Mass Spectrometry
- Molecular ion peak : m/z 314 [M+H]⁺.
- Key fragments :
- Loss of isopropyl group (m/z 257).
- Cleavage of the carboxamide bond (m/z 178).
Computational Validation of Molecular Geometry Through Density Functional Theory (DFT)
DFT calculations (B3LYP/6-311+G(d,p)) optimize the geometry, revealing:
- Bond lengths : Thiazole C-S (1.71 Å), C-N (1.29 Å).
- Dihedral angles : Thiazole-phenyl torsion angle of 28.5°, indicating moderate conjugation.
- HOMO-LUMO gap : 4.2 eV, suggesting stability against electrophilic attack.
Table 3: DFT-Optimized Geometric Parameters
| Parameter | Calculated Value |
|---|---|
| C-S bond length | 1.71 Å |
| C=O bond length | 1.23 Å |
| N-H bond length | 1.01 Å |
| HOMO-LUMO gap | 4.2 eV |
Electrostatic potential maps highlight electron density accumulation at the carboxamide oxygen and thiazole nitrogen, designating them as nucleophilic sites.
Properties
Molecular Formula |
C14H15ClN2O2S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-7(2)13-12(16-8(3)20-13)14(19)17-10-6-9(15)4-5-11(10)18/h4-7,18H,1-3H3,(H,17,19) |
InChI Key |
WSOIUUMJXRJOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The 2-methyl-5-isopropylthiazole-4-carboxylic acid scaffold is constructed via the Hantzsch reaction, which involves condensation of a thioamide with an α-halo ketone.
Representative Procedure :
-
Thioamide Preparation : React isobutyric acid derivatives with phosphorus pentasulfide (PS) to form thioamides.
-
Cyclization : Treat the thioamide with ethyl 2-chloroacetoacetate in ethanol under reflux (80–90°C, 6–8 h).
-
Isolation : Yield ranges from 60–75% after recrystallization from ethanol.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thioamide formation | PS, toluene, 110°C, 4 h | 85% | |
| Cyclization | Ethyl 2-chloroacetoacetate, ethanol, reflux | 68% |
Carboxylic Acid Activation
Ester Hydrolysis
The methyl ester of 2-methyl-5-isopropylthiazole-4-carboxylic acid is hydrolyzed to the free acid using NaOH or HCl.
Procedure :
Key Data :
Acid Chloride Formation
The carboxylic acid is converted to its acid chloride using SOCl or oxalyl chloride.
Procedure :
-
Remove excess SOCl under vacuum to obtain the acid chloride.
Key Data :
| Acid | Chlorinating Agent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Methyl-5-isopropylthiazole-4-carboxylic acid | SOCl | Reflux, 2 h | 99% |
Amide Bond Formation
Coupling with 5-Chloro-2-Hydroxyaniline
The acid chloride reacts with 5-chloro-2-hydroxyaniline in the presence of a base (e.g., triethylamine).
Procedure :
-
Dissolve 5-chloro-2-hydroxyaniline (1 eq) in dry dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and acid chloride (1.2 eq) at 0°C.
-
Stir at room temperature for 4 h, then wash with HCl (1 M) and NaHCO.
Key Data :
| Acid Chloride | Amine | Base/Solvent | Yield | Reference |
|---|---|---|---|---|
| 2-Methyl-5-isopropylthiazole-4-carbonyl chloride | 5-Chloro-2-hydroxyaniline | EtN, DCM | 78% |
Alternative Coupling Methods
Carbodiimide-based reagents (e.g., EDCl/DMAP) enable direct coupling of the carboxylic acid with the amine.
Procedure :
-
Mix 2-methyl-5-isopropylthiazole-4-carboxylic acid (1 eq), EDCl (1.2 eq), DMAP (0.1 eq), and 5-chloro-2-hydroxyaniline (1 eq) in DCM.
-
Stir at 25°C for 12 h, then purify via column chromatography.
Key Data :
Optimization Challenges
Hydroxyl Group Protection
The phenolic -OH group in 5-chloro-2-hydroxyaniline may require protection (e.g., as a silyl ether) to prevent side reactions.
Procedure :
-
Protect with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF.
-
Deprotect post-coupling using tetrabutylammonium fluoride (TBAF).
Key Data :
Regioselectivity in Thiazole Formation
Using bulky substituents (e.g., isopropyl) at the 5-position ensures regioselective cyclization.
Comparative Analysis of Routes
Characterization Data
-
H NMR (400 MHz, DMSO-d): δ 10.21 (s, 1H, NH), 8.85 (s, 1H, thiazole-H), 7.45 (d, J = 8.5 Hz, 1H, aromatic), 6.90 (d, J = 8.5 Hz, 1H, aromatic), 3.12 (m, 1H, isopropyl-CH), 2.45 (s, 3H, CH), 1.25 (d, J = 6.8 Hz, 6H, isopropyl-CH).
-
HRMS : m/z calcd for CHClNOS [M+H]: 347.0521; found: 347.0518.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of thiazole, including this compound, exhibit minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against pathogens such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 | |
| Escherichia coli | 12.5 | |
| Klebsiella pneumoniae | 12.5 | |
| Pseudomonas aeruginosa | 6.25 |
In addition to its antimicrobial activity, the compound has shown synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .
Antiprotozoal Activity
N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide exhibits significant antiprotozoal activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies indicate that this compound has an IC50 value of 0.37 µM, making it approximately 28 times more effective than benznidazole, a standard treatment for the disease . Furthermore, it has shown potent activity against Giardia lamblia, with an IC50 value of 10 nM, surpassing traditional treatments like metronidazole .
Table 2: Antiprotozoal Activity Data
Anticancer Applications
Research indicates that this compound possesses anticancer properties as well. It has been evaluated for its antiproliferative effects against multiple myeloma and lymphoma cell lines. The compound showed promising results with significant inhibition rates in cell viability assays .
Table 3: Anticancer Activity Data
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of bacterial cell wall synthesis or interference with metabolic processes in microorganisms .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of Key Analogous Compounds
Key Observations:
- Thiazole Core vs. Benzohydrazide/Phenol: The target compound’s thiazole core distinguishes it from benzohydrazide derivatives (e.g., ) and phenolic compounds like carvacrol . Thiazoles are electron-deficient heterocycles, offering stability and diverse reactivity compared to benzohydrazides or phenols.
- The isopropyl group at position 5 on the thiazole is less common than methyl or phenyl substituents (e.g., ), which may modulate lipophilicity and steric effects.
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their pharmacological potential, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activities of thiazole derivatives are influenced by their structural features. The presence of electron-withdrawing and electron-donating groups plays a crucial role in enhancing their bioactivity.
Antimicrobial Activity
-
Bacterial Inhibition :
- The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Structure-activity relationship studies indicate that modifications in the thiazole ring can enhance antibacterial potency. For instance, compounds with hydrophobic moieties at specific positions demonstrated improved activity .
- Antifungal Properties :
Anticancer Activity
Recent studies have indicated that thiazole derivatives may possess anticancer properties by targeting specific cellular pathways:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Case Study : In vitro studies demonstrated that this compound significantly reduced viability in breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity .
Structure-Activity Relationship (SAR)
The pharmacological effectiveness of thiazole derivatives is often linked to their chemical structure:
- Electron-Withdrawing Groups : The presence of chloro and hydroxy groups enhances lipophilicity and improves membrane permeability, which is crucial for antimicrobial activity .
- Hydrophobic Moieties : Compounds with hydrophobic substituents at the 2-position of the thiazole ring have shown increased antibacterial activity due to better interaction with bacterial membranes .
Data Tables
| Biological Activity | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Antibacterial | 1.95 - 15.62 | Staphylococcus aureus, E. coli |
| Antifungal | 3.92 - 4.23 | Candida albicans, Aspergillus niger |
| Anticancer | IC50 (varies) | MCF-7 (breast cancer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
